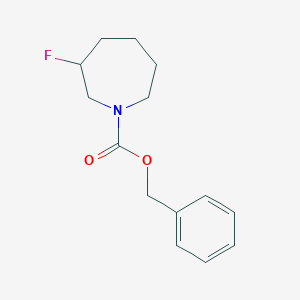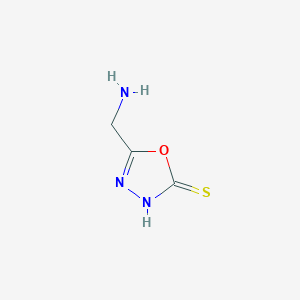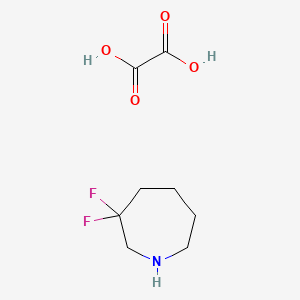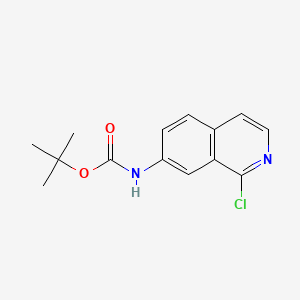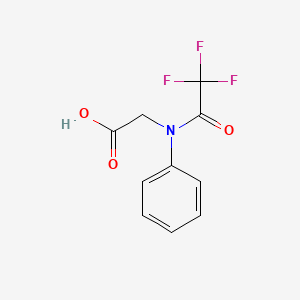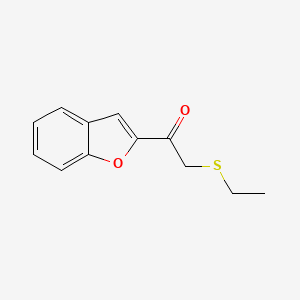
1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one is an organic compound that features a benzofuran ring attached to an ethanone moiety with an ethylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Attachment of Ethanone Moiety: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Ethylthio Group: The ethylthio group is added through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the ethylthio group.
Aplicaciones Científicas De Investigación
1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzofuran-2-yl)ethanone: Lacks the ethylthio group, which may result in different chemical and biological properties.
2-(Ethylthio)benzofuran: Similar structure but with the ethylthio group attached directly to the benzofuran ring.
1-(Benzofuran-2-yl)-2-(methylthio)ethan-1-one: Similar compound with a methylthio group instead of an ethylthio group.
Uniqueness
1-(Benzofuran-2-yl)-2-(ethylthio)ethan-1-one is unique due to the presence of both the benzofuran ring and the ethylthio group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H12O2S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-yl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C12H12O2S/c1-2-15-8-10(13)12-7-9-5-3-4-6-11(9)14-12/h3-7H,2,8H2,1H3 |
Clave InChI |
SCZLZDFLCLYPAN-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C1=CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


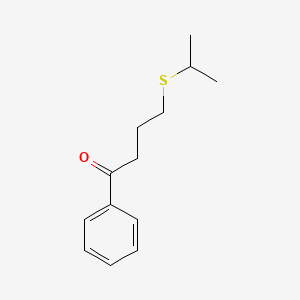

![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
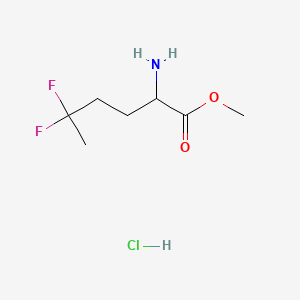
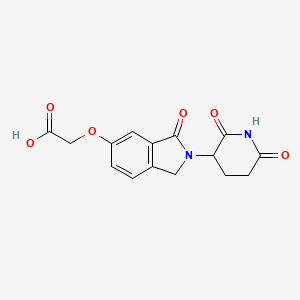
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
